Methylnaltrexone is a quaternary ammonium derivative of naltrexone, primarily used as a medication to treat opioid-induced constipation in patients with advanced illness. It acts as a peripheral opioid receptor antagonist, selectively blocking the effects of opioids in the gastrointestinal tract without affecting analgesia in the central nervous system. Methylnaltrexone is marketed under the brand name Relistor and is administered via subcutaneous injection.
Methylnaltrexone is synthesized from naltrexone, which is derived from the opiate precursor oripavine. The compound can be obtained through various synthetic routes that modify the naltrexone structure to enhance its pharmacological properties.
Methylnaltrexone falls under the category of opioid antagonists and is classified as a peripheral acting mu-opioid receptor antagonist. Its unique structure allows it to selectively target peripheral opioid receptors, making it effective for treating constipation caused by opioid medications without diminishing their pain-relieving effects.
The synthesis of methylnaltrexone typically involves several key steps:
One notable synthesis method involves the use of hydrobromic acid in conjunction with alcohol solvents for deprotection steps, yielding high purity products (greater than 99%) through simple operational procedures . Another method utilizes oripavine as a starting material, involving multiple steps including quaternization and oxidation to produce methylnaltrexone in practical yields .
Methylnaltrexone has a complex molecular structure characterized by its quaternary ammonium group. The molecular formula for methylnaltrexone bromide is , with a molecular weight of approximately 436.35 g/mol.
Methylnaltrexone undergoes several chemical reactions during its synthesis:
The reaction conditions are optimized to ensure high yields and purity, with techniques such as thin-layer chromatography employed to monitor reaction progress and product purity .
Methylnaltrexone functions primarily as an antagonist at mu-opioid receptors located in the gastrointestinal tract. By binding to these receptors, it inhibits the constipating effects of opioids without affecting their analgesic properties in the central nervous system.
Methylnaltrexone's primary application lies in treating opioid-induced constipation, particularly in patients with chronic pain or advanced illnesses where opioid use is necessary. Its ability to selectively block peripheral receptors makes it an essential therapeutic option without compromising pain management.
In addition to its clinical uses, methylnaltrexone serves as a research tool for studying opioid receptor functions and gastrointestinal motility mechanisms, contributing valuable insights into opioid pharmacology and therapeutic strategies for managing constipation associated with opioid therapy.
Methylnaltrexone (MNTX) is a quaternary ammonium derivative of the opioid antagonist naltrexone, specifically engineered to function as a peripherally acting μ-opioid receptor antagonist (PAMORA). Its primary mechanism involves competitive inhibition of μ-opioid receptors in the gastrointestinal tract, effectively reversing opioid-induced decreases in gastric motility and intestinal fluid secretion without compromising central analgesic effects [1] [4]. This peripheral selectivity arises from its inability to cross the intact blood-brain barrier (BBB), allowing it to antagonize opioid receptors in the enteric nervous system while sparing central nervous system (CNS) opioid receptors [1] [8].
Preclinical studies demonstrate that MNTX binds with high affinity to peripheral μ-opioid receptors, inhibiting opioid-induced slowing of intestinal transit time. In human subjects receiving chronic methadone therapy, intravenous MNTX (0.05–0.45 mg/kg) rapidly reversed constipation and normalized oral-cecal transit times from a baseline of 150 minutes to 60–90 minutes [3] [5]. Crucially, this effect occurred without inducing opioid withdrawal symptoms or reversing analgesia, confirming its restricted peripheral activity at therapeutic doses [4] [6]. The pharmacological separation of peripheral and central effects establishes MNTX as a targeted intervention for opioid-induced constipation (OIC) while preserving pain management [8].
The quaternary ammonium group integrated into methylnaltrexone's structure is fundamental to its restricted CNS penetration. This structural modification confers a permanent positive charge, significantly reducing lipid solubility compared to tertiary amine opioids like morphine or naltrexone [7] [9]. Key physicochemical properties governing BBB exclusion include:
Table 1: Molecular Properties Governing BBB Exclusion of Methylnaltrexone
Property | Methylnaltrexone Value | Threshold for BBB Penetrance | Biological Consequence |
---|---|---|---|
Molecular Weight | 356.44 g/mol | <400–500 Da | Limited passive diffusion through endothelial cells |
Formal Charge | +1 (permanent) | Neutral or negative | Repulsion by endothelial glycocalyx |
Hydrogen Bond Donors | 2 | ≤3 | Reduced membrane partitioning |
Topological Polar Surface Area | 66.76 Ų | <60–70 Ų | Moderate passive diffusion constraint |
Lipophilicity (XLogP) | 0.24 | >1 (optimal) | Low lipid bilayer permeability |
Data consolidated from [1] [7] [9].
MNTX is a substrate for P-glycoprotein (P-gp) efflux transporters expressed on cerebral capillary endothelial cells. These transporters actively pump MNTX back into the bloodstream, further limiting CNS accumulation [7]. Analytical evidence from human studies confirms minimal brain penetration: Following subcutaneous administration (0.45 mg/kg), plasma concentrations peak at 117 ng/mL, while CSF levels remain undetectable, confirming functional BBB exclusion [1] [6]. However, disruptions to BBB integrity (e.g., from metastases, infection, or stroke) may permit limited CNS entry, potentially explaining isolated reports of central effects like mild miosis at high doses [6] [8].
Opioids induce constipation through μ-receptor activation in the gut, causing increased non-propulsive segmental contractions, decreased propulsive peristalsis, enhanced fluid absorption, and sphincter dysfunction [4]. Methylnaltrexone counteracts these effects via selective peripheral μ-receptor blockade:
Notably, MNTX does not significantly alter baseline GI function in non-opioid-exposed individuals, indicating its effects are specifically antagonistic to exogenous opioid action [4].
While methylnaltrexone is primarily characterized as a μ-opioid receptor antagonist, it exhibits distinct binding profiles across opioid receptor subtypes:
Table 2: Opioid Receptor Binding Affinities of Methylnaltrexone
Receptor Subtype | Primary Signaling Mechanism | MNTX Binding Affinity (Ki, nM) | Functional Activity | Physiological Relevance |
---|---|---|---|---|
μ-opioid (MOR) | Gi/o-coupled | 4.7–11.3* | Competitive Antagonist | Reversal of GI dysmotility (primary target) |
κ-opioid (KOR) | Gi/o-coupled | 1,250* | Weak Antagonist | Limited contribution to GI effects |
δ-opioid (DOR) | Gi/o-coupled | >10,000* | Negligible | No significant physiological role |
Melanocortin 4 (MC4R) | Gs-coupled | Not fully characterized | Agonist (reported) | Potential secondary effects on satiety/metabolism |
*Data from in vitro receptor binding assays using human receptors [1] [2].
MNTX demonstrates high selectivity and potency for μ-opioid receptors (MOR) over κ-opioid (KOR) and δ-opioid receptors (DOR). Its affinity for MOR is approximately 100-fold greater than for KOR, explaining its efficacy in reversing MOR-mediated GI dysfunction [1] [2]. Notably, MNTX is also reported as an agonist at the melanocortin-4 receptor (MC4R), though the clinical significance of this off-target activity remains unclear [1]. The weak KOR antagonism may contribute to reducing visceral hypersensitivity, but this effect is secondary to its dominant MOR blockade in the context of OIC management [4]. The negligible DOR binding further underscores its specificity for μ-receptors in its therapeutic application.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7